molecular formula C21H26N2O4S B2468451 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 1705270-00-3

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2468451
CAS RN: 1705270-00-3
M. Wt: 402.51
InChI Key: ZCPLXAZKLDROFN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, structurally similar to the compound of interest, are used in various products and have been identified as emerging contaminants in aquatic environments. They are ubiquitous in surface water and sediments, primarily due to the consumption of paraben-based products and their continuous introduction into the environment. The study highlights the need for understanding the fate and behavior of such compounds in aquatic settings (Haman et al., 2015).

Applications in Analytical Chemistry

Antioxidant Capacity Assessment

The compound's structure, which may allow interactions with radicals, could be relevant in assays like the ABTS/potassium persulfate decolorization assay, used to measure antioxidant capacity. This review delineates the reaction pathways in such assays, providing insights into how structurally similar compounds may behave in these systems (Ilyasov et al., 2020).

Evaluating Antioxidant Activity

Analytical methods for determining antioxidant activity are crucial in fields like food engineering and medicine. The review presents critical tests used to determine antioxidant activity, highlighting the importance of understanding the chemical reactions and kinetics involved, which could be relevant for compounds like N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide in such assessments (Munteanu & Apetrei, 2021).

Applications in Pharmacokinetics and Drug Metabolism

Inhibitors of Cytochrome P450 Isoforms

Understanding the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. Chemical inhibitors of CYP isoforms are used to decipher the involvement of specific CYP isoforms in drug metabolism. The compound , due to its complex structure, may have implications in such studies, especially in understanding the selectivity and potency of chemical inhibitors (Khojasteh et al., 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(8-4-15)28(2,26)27/h3-4,6-9,13,20,24H,5,10-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPLXAZKLDROFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.